1,3-Ditridecanoyl glycerol

Beschreibung

Eigenschaften

IUPAC Name |

(2-hydroxy-3-tridecanoyloxypropyl) tridecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H56O5/c1-3-5-7-9-11-13-15-17-19-21-23-28(31)33-25-27(30)26-34-29(32)24-22-20-18-16-14-12-10-8-6-4-2/h27,30H,3-26H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAIXTSCTQTFJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H56O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(13:0/0:0/13:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0093164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In-Depth Technical Guide to 1,3-Ditridecanoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties of 1,3-Ditridecanoyl Glycerol (B35011)

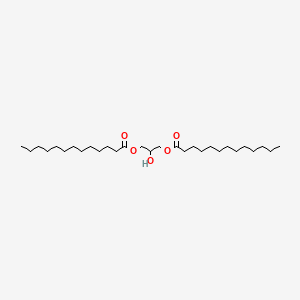

1,3-Ditridecanoyl glycerol, a diacylglycerol (DAG), is characterized by a glycerol backbone with tridecanoic acid esterified at the sn-1 and sn-3 positions.[1] This structure confers specific physicochemical properties that are crucial for its application in research and development.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₂₉H₅₆O₅ | [1] |

| Molecular Weight | 484.8 g/mol | [1] |

| Physical State | Solid | [1] |

| CAS Number | 59891-27-9 | [1] |

| Synonyms | DG(13:0/0:0/13:0), 1,3-Ditridecanoin | [1] |

| Solubility | DMF: 20 mg/mL, DMSO: 30 mg/mL, Ethanol: 0.25 mg/mL, PBS (pH 7.2): 0.7 mg/mL | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of 1,3-diacylglycerols are outlined below. These protocols are general and can be adapted for this compound.

Synthesis: Enzymatic Esterification of Glycerol

A common and efficient method for the synthesis of 1,3-diacylglycerols is the direct enzymatic esterification of glycerol with the corresponding fatty acid.[2][3][4]

Materials:

-

Glycerol

-

Tridecanoic acid

-

Immobilized 1,3-specific lipase (B570770) (e.g., Lipozyme RM IM)

-

Vacuum system

-

Reaction vessel with temperature control and stirring

Procedure:

-

Combine glycerol and tridecanoic acid in a 1:2 molar ratio in the reaction vessel.[2][3]

-

Add the immobilized lipase (e.g., 5 wt% of total reactants).[2]

-

Heat the mixture to the optimal temperature for the chosen lipase (typically between 50-75°C) with continuous stirring.[2][3]

-

Apply a vacuum to remove the water produced during the esterification reaction, which drives the equilibrium towards product formation.[2][4]

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme.

Purification Methodologies

Crude diacylglycerol mixtures typically contain unreacted starting materials and byproducts such as monoacylglycerols and triacylglycerols. Several techniques can be employed for purification.

1. Molecular Distillation: This technique is effective for separating components based on their molecular weights. For diacylglycerols, multi-stage molecular distillation can be used to remove lighter components like free fatty acids and monoacylglycerols, as well as heavier triacylglycerols.[3][5]

2. Solvent Crystallization: This method relies on the differential solubility of the components at low temperatures. A two-step process can be effective:

-

Step 1 (Nonpolar Solvent): Dissolve the crude product in a nonpolar solvent like hexane (B92381) and cool to a low temperature (e.g., -40°C). This causes the less polar triacylglycerols and fatty acid esters to precipitate, while the diacylglycerols remain in solution.[6]

-

Step 2 (Polar Solvent): After removing the precipitate, the solvent is evaporated. The resulting solid is then dissolved in a polar solvent such as methanol (B129727) and cooled (e.g., -20°C) to crystallize the pure 1,3-diacylglycerol.[6]

3. Silica (B1680970) Gel Column Chromatography: Column chromatography using silica gel is a widely used method for the purification of diacylglycerols.[5] The separation is based on the polarity of the components, with the more polar diacylglycerols being retained on the column longer than the less polar triacylglycerols. A solvent gradient is typically used for elution.

Analytical Techniques

The purity and structure of this compound can be confirmed using various analytical methods.

1. Thin-Layer Chromatography (TLC): TLC is a quick and simple method to monitor the progress of synthesis and purification.[7][8] A silica gel plate is used as the stationary phase, and a mixture of nonpolar and polar solvents (e.g., petroleum ether/diethyl ether) serves as the mobile phase.[7] The components are visualized by staining.

2. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying the fatty acid composition and isomeric purity of diacylglycerols.[9] The diacylglycerols are typically derivatized (e.g., trimethylsilylation) to increase their volatility before injection into the GC.[7][9] The mass spectrometer provides structural information based on the fragmentation patterns of the molecules.[9][10]

3. High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or mass spectrometry) can be used to separate and quantify diacylglycerol isomers.[7][10] Normal-phase HPLC on a silica column is often employed.[11]

Biological Significance: Signaling and Metabolism

Diacylglycerols, including this compound, are crucial molecules in cellular signaling and lipid metabolism.

Role in Signaling Pathways

1,2-diacylglycerols are well-established second messengers that activate protein kinase C (PKC), a key enzyme in many signal transduction pathways.[12][13] While 1,3-diacylglycerols are not direct activators of PKC, they are part of the overall diacylglycerol pool and can be converted to the active 1,2-isomer. The general diacylglycerol signaling pathway is initiated by the hydrolysis of membrane phospholipids.

Metabolic Pathways

1,3-Diacylglycerols are key intermediates in lipid metabolism.[14][15] They can be formed from the hydrolysis of triacylglycerols by lipases and can be further metabolized in several ways.[16][17]

Metabolic Fates of 1,3-Diacylglycerol:

-

Acylation to Triacylglycerol: 1,3-diacylglycerol can be acylated by diacylglycerol acyltransferase (DGAT) to form triacylglycerol, the primary form of energy storage.[12]

-

Hydrolysis to Monoacylglycerol and Free Fatty Acids: Lipases can hydrolyze one of the fatty acids from 1,3-diacylglycerol to produce a monoacylglycerol and a free fatty acid.[18]

-

Isomerization to 1,2-Diacylglycerol: 1,3-diacylglycerols can undergo acyl migration to form the 1,2-isomer, which can then enter signaling pathways or be utilized for phospholipid synthesis.[19]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of triacylglycerol and diacylglycerol composition of plant oils using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aocs.org [aocs.org]

- 12. researchgate.net [researchgate.net]

- 13. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 15. Diacylglycerol metabolism and homeostasis in fungal physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diacylglycerol on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Metabolism of a long-chain diacylglycerol by permeabilized A10 smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

1,3-Ditridecanoyl Glycerol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Ditridecanoyl glycerol (B35011), a diacylglycerol (DAG) composed of a glycerol backbone with tridecanoic acid moieties esterified at the sn-1 and sn-3 positions, is a molecule of interest in lipid research and drug development.[1] As an intermediate in lipid metabolism and a structural component of cellular membranes, its physicochemical properties and biological roles are of significant importance. This technical guide provides a detailed overview of the structure, formula, and properties of 1,3-Ditridecanoyl glycerol, along with comprehensive experimental protocols for its synthesis and analysis. Furthermore, it elucidates its role in cellular signaling pathways, offering a valuable resource for professionals in the field.

Chemical Structure and Formula

This compound is a symmetric diacylglycerol. The structure consists of a central glycerol molecule where the hydroxyl groups at positions 1 and 3 are esterified with tridecanoic acid, a 13-carbon saturated fatty acid. The hydroxyl group at position 2 remains free.

Molecular Formula: C₂₉H₅₆O₅[1]

Structure:

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,3-Ditridecanoyl Glycerol (B35011)

This guide provides a comprehensive overview of 1,3-Ditridecanoyl glycerol, a diacylglycerol of interest in various scientific domains. It covers its chemical identity, physical properties, potential applications, and relevant experimental contexts, tailored for a technical audience.

Chemical Identity and Synonyms

This compound is a diacylglycerol where tridecanoic acid molecules are esterified to the sn-1 and sn-3 positions of a glycerol backbone. This specific structure influences its physical properties and potential biological interactions.

| Identifier Type | Value |

| Formal Name | Tridecanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester[1][2] |

| Synonyms | DG(13:0/0:0/13:0), 1,3-Ditridecanoin[1] |

| CAS Number | 59891-27-9[1] |

| Molecular Formula | C₂₉H₅₆O₅[1] |

| InChI Key | DDAIXTSCTQTFJR-UHFFFAOYSA-N[1] |

Physicochemical and Technical Data

The properties of this compound are summarized below. This data is critical for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Formula Weight | 484.8 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years (at -20°C) | [1] |

| Solubility | DMF: 20 mg/mL | [1] |

| DMSO: 30 mg/mL | [1] | |

| Ethanol: 0.25 mg/mL | [1] | |

| PBS (pH 7.2): 0.7 mg/mL | [1] |

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural class—diacylglycerols (DAGs)—and related molecules have established roles in research and development.

-

Internal Standard: Structurally similar molecules, such as 1,3-Dipentadecanoyl glycerol, are used as internal standards for the quantification of ceramides (B1148491) and other diacylglycerols in biological samples via Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3] Given its defined structure and mass, this compound is well-suited for similar applications.

-

Prodrug Synthesis: The glycerol backbone is a common scaffold for creating prodrugs. For instance, 1,3-Distearoyl glycerol has been utilized in the synthesis of prodrug forms of NSAIDs like ibuprofen (B1674241) and diclofenac (B195802) to reduce their ulcerogenicity.[4] The hydroxyl group at the sn-2 position of this compound offers a reactive site for attaching drug molecules, potentially modifying their solubility, stability, or release profile.

-

Lipid Research: As a specific diacylglycerol, it serves as a high-purity standard for lipidomic studies, aiding in the identification and quantification of complex lipid mixtures.

-

Drug Delivery Systems: Glycerol and its derivatives are fundamental in pharmaceutical formulations, acting as solvents, plasticizers, and key components in controlled drug release systems.[5][6]

Experimental Protocols and Workflows

General Synthesis Protocol via Esterification

The synthesis of this compound can be achieved through the esterification of glycerol with tridecanoic acid. A common approach involves protecting the secondary hydroxyl group of glycerol, followed by acylation of the primary hydroxyl groups and subsequent deprotection.

Methodology:

-

Protection: The sn-2 hydroxyl group of glycerol is protected using a suitable protecting group (e.g., benzyl, trityl) to ensure regioselectivity.

-

Acylation: The protected glycerol is reacted with an activated form of tridecanoic acid (e.g., tridecanoyl chloride or an anhydride) in the presence of a base (like pyridine (B92270) or triethylamine) to form the diester.

-

Deprotection: The protecting group is removed from the sn-2 position to yield the final this compound product.

-

Purification: The final product is purified from reactants and byproducts, typically using column chromatography on silica (B1680970) gel.

References

An In-depth Technical Guide to DG(13:0/0:0/13:0) (1,3-Ditridecanoyl Glycerol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

DG(13:0/0:0/13:0), chemically known as 1,3-ditridecanoyl glycerol (B35011) or 1,3-ditridecanoin, is a symmetrical diacylglycerol (DAG) containing two tridecanoic acid (C13:0) chains esterified to the sn-1 and sn-3 positions of a glycerol backbone. As a specific molecular species of diacylglycerol, it serves as a valuable standard in lipidomics research and may be used to investigate the biophysical and biochemical roles of saturated diacylglycerols. This guide provides a comprehensive overview of the known physical characteristics, relevant experimental protocols, and associated signaling and analytical workflows.

Physical Characteristics

The following table summarizes the available quantitative data for 1,3-ditridecanoyl glycerol. It is important to note that while some physical properties are readily available from commercial suppliers, others, such as melting point and boiling point, are not extensively documented in the scientific literature.

| Property | Value |

| Chemical Formula | C₂₉H₅₆O₅ |

| Molecular Weight | 484.8 g/mol |

| Physical State | Solid[1] |

| Purity | ≥98%[1] |

| Solubility | - DMF: 20 mg/mL[1]- DMSO: 30 mg/mL[1]- Ethanol: 0.25 mg/mL[1]- PBS (pH 7.2): 0.7 mg/mL[1] |

| Storage Temperature | -20°C[1] |

| Stability | ≥ 4 years (when stored at -20°C)[1] |

Experimental Protocols

Synthesis of Symmetrical 1,3-Diacylglycerols

A general and efficient method for the synthesis of symmetrical 1,3-diacylglycerols is through the direct enzymatic esterification of glycerol. This method avoids the use of harsh chemicals and multiple protection/deprotection steps often required in classical chemical synthesis.

Materials:

-

Glycerol (high purity)

-

Tridecanoic acid

-

Immobilized 1,3-specific lipase (B570770) (e.g., Lipozyme RM IM)

-

Solvent-free reaction system or a suitable organic solvent

-

Vacuum system for water removal

Procedure:

-

Combine stoichiometric amounts of glycerol and tridecanoic acid (1:2 molar ratio) in a reaction vessel.

-

Add the immobilized lipase to the mixture. The amount of lipase is typically a percentage of the total substrate weight (e.g., 5-10% w/w).

-

The reaction is carried out at a controlled temperature, which depends on the specific lipase used (e.g., 50-60°C).

-

To drive the equilibrium towards product formation, water produced during the esterification is continuously removed, often by applying a vacuum.

-

The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the conversion of fatty acids and the formation of diacylglycerols.

-

Upon completion, the immobilized enzyme is removed by filtration.

-

The product mixture, which may contain unreacted substrates, monoacylglycerols, and triacylglycerols, is then purified. Purification can be achieved by methods like column chromatography on silica (B1680970) gel or molecular distillation.

Determination of Melting Point for Fats and Oils

The melting point of glycerides like this compound is typically determined as a melting range rather than a sharp point due to their nature as mixtures of crystalline forms. A standard capillary method is commonly employed.

Materials:

-

This compound sample

-

Capillary tubes (thin-walled glass)

-

Melting point apparatus or a Thiele tube setup

-

Calibrated thermometer

Procedure:

-

A small amount of the solid this compound is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which provides controlled heating of the sample.

-

The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) as it approaches the expected melting temperature.

-

The temperature at which the solid begins to melt (onset) and the temperature at which the entire solid has turned into a clear liquid (completion) are recorded. This range is reported as the melting point.

Signaling Pathways and Experimental Workflows

While no signaling pathways specifically detailing the role of this compound have been identified, its structural class, diacylglycerols (DAGs), are crucial second messengers in several key signaling cascades. Symmetrical 1,3-diacylglycerols are generally not considered to be direct activators of Protein Kinase C (PKC), a primary effector of DAG signaling. However, they are substrates for other enzymes, such as diacylglycerol kinases (DGKs), and their presence can influence the overall lipid metabolism and membrane properties.

General Diacylglycerol Signaling Pathway

The canonical diacylglycerol signaling pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by Phospholipase C (PLC), generating sn-1,2-diacylglycerol and inositol (B14025) trisphosphate (IP₃). The sn-1,2-DAG remains in the plasma membrane and activates PKC.

References

The Unseen Players: A Technical Guide to the Natural Occurrence of Odd-Chain Diacylglycerols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast and intricate world of lipidomics, even-chain fatty acids and their derivatives have long held the spotlight. However, a growing body of evidence is illuminating the significant, albeit often overlooked, roles of their odd-chain counterparts. Odd-chain diacylglycerols (OC-DAGs), in particular, are emerging from the shadows as critical metabolic intermediates and signaling molecules with implications for a range of physiological and pathological processes. While present in lower abundance than even-chain DAGs, their natural occurrence across diverse biological systems—from microbes to mammals—underscores their fundamental importance.

This technical guide provides an in-depth exploration of the natural occurrence of OC-DAGs. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed summary of their presence in various organisms and tissues, the analytical methodologies for their detection and quantification, and the key metabolic and signaling pathways in which they participate. By presenting quantitative data in a clear, comparative format and detailing experimental protocols, this guide aims to facilitate a deeper understanding and catalyze further investigation into the intriguing world of odd-chain diacylglycerols.

Natural Occurrence and Quantitative Data of Odd-Chain Diacylglycerols

Odd-chain diacylglycerols are found across a wide spectrum of biological systems, although their concentrations are generally lower than those of even-chain diacylglycerols. Their presence is a result of the biosynthesis and metabolism of odd-chain fatty acids (OCFAs), which can be derived from dietary sources, synthesized de novo, or produced by gut microbiota.[1] The primary dietary sources of OCFAs in humans are dairy products and ruminant fats.[2]

Below are tables summarizing the quantitative data on the natural occurrence of odd-chain fatty acids and their incorporation into diacylglycerol fractions in various biological samples.

Table 1: Abundance of Odd-Chain Fatty Acyl-Containing Lipid Classes in Human Colon Cancer Tissue [3]

| Lipid Class | Percentage of Total Odd-Chain Fatty Acyl Lipids |

| Triacylglycerols (TAG) | 37.89% |

| Diacylglycerols (DAG) | 4.38% |

| Phospholipids (PA, PC, PE, PG, PI, PS) | 50.64% |

| Monoacylglycerols (MAG) | 0.39% |

| Ceramides, Dihydroceramides, etc. | ~1% |

| Free Fatty Acids (FFA) | ~1% |

Table 2: Changes in Odd-Chain Fatty Acid Levels in a Mouse Model of High-Fat Diet-Induced Obesity [1]

| Fatty Acid | Tissue/Fluid | Change with High-Fat Diet |

| C15:0 | Serum | >50% depletion |

| C15:0 | Liver | >50% depletion |

| C17:0 | Liver | >35% depletion |

Experimental Protocols for the Analysis of Odd-Chain Diacylglycerols

The accurate detection and quantification of OC-DAGs require specialized analytical techniques due to their low abundance and the complexity of the lipidome. The following sections detail key experimental protocols cited in the literature.

Protocol 1: Extraction and Quantification of Odd-Chain Fatty Acyl-Containing Lipids using LC-MS

This protocol is adapted from a targeted lipidomics method for the analysis of odd-chain fatty acyl-containing lipids in biological tissues.[3]

1. Lipid Extraction (Modified Bligh and Dyer method) [4] a. Homogenize the tissue sample in a suitable buffer. b. Add a known amount of an appropriate internal standard (e.g., 1,3-di15:0 DAG).[4] c. Add a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v) to the homogenate and vortex thoroughly. d. Add chloroform and water to induce phase separation. e. Centrifuge to separate the layers. The lower organic phase contains the lipids. f. Collect the organic phase and dry it under a stream of nitrogen. g. Resuspend the lipid extract in a known volume of chloroform/methanol (1:1, v/v) for analysis.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis a. Chromatographic Separation: i. Use a reverse-phase C18 column. ii. Employ a gradient elution with a mobile phase consisting of solvents such as acetonitrile, isopropanol, and water with additives like formic acid and ammonium (B1175870) formate. b. Mass Spectrometry Detection: i. Use an electrospray ionization (ESI) source in both positive and negative modes. ii. For quantification, use multiple reaction monitoring (MRM) transitions specific for odd-chain fatty acyl-containing DAGs. For example, in positive ESI mode, daughter ions corresponding to the loss of the fatty acyl chains can be monitored (e.g., m/z 299 for C15:0, m/z 327 for C17:0).[3]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Odd-Chain Fatty Acid Analysis

This protocol is a general method for the analysis of total fatty acid composition, including odd-chain fatty acids, from a lipid extract.[5]

1. Saponification and Transesterification a. To the dried lipid extract, add a solution of sodium hydroxide (B78521) in methanol. b. Heat the mixture to saponify the lipids and release the fatty acids. c. Add a methylating agent, such as boron trifluoride in methanol, and heat to convert the free fatty acids to fatty acid methyl esters (FAMEs). d. Add a non-polar solvent (e.g., hexane) and water to extract the FAMEs. e. Collect the upper organic layer containing the FAMEs.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis a. Gas Chromatography: i. Use a polar capillary column (e.g., SLB-IL111) suitable for FAME separation.[5] ii. Employ a temperature gradient program to achieve optimal separation of different FAMEs. b. Mass Spectrometry Detection: i. Use electron ionization (EI) as the ionization source. ii. Identify individual FAMEs based on their retention times and characteristic mass spectra by comparison to a library of known standards. iii. Quantify the FAMEs by integrating the peak areas and comparing them to an internal standard.

Protocol 3: Quantitative Analysis of Cellular Diacylglycerol Content using the DAG Kinase Assay

This enzymatic assay is highly sensitive for the quantification of sn-1,2-diacylglycerols.[6]

1. Cell Lysis and Lipid Extraction a. Lyse the cells and extract the total lipids as described in Protocol 1.

2. Enzymatic Reaction a. Dissolve the dried lipid extract in a solubilizing buffer containing octyl-β-D-glucoside and cardiolipin. b. Add a reaction buffer containing imidazole, NaCl, MgCl₂, and EGTA. c. Add E. coli DAG kinase. d. Initiate the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP. e. Incubate at 25°C for 30 minutes. The DAG kinase will specifically phosphorylate sn-1,2-DAG to form radiolabeled phosphatidic acid (PA).

3. Separation and Quantification a. Stop the reaction and re-extract the lipids. b. Separate the lipids using thin-layer chromatography (TLC). c. Visualize the radiolabeled PA using a phosphorimager. d. Quantify the amount of DAG by comparing the radioactivity of the PA spot to a standard curve generated with known amounts of DAG.

Signaling Pathways and Metabolic Workflows

Odd-chain diacylglycerols are integral to specific metabolic and signaling pathways. The following diagrams, generated using the DOT language, illustrate these key processes.

Caption: Metabolism of odd-chain fatty acids via β-oxidation and the anaplerotic pathway to the TCA cycle.

Caption: De novo biosynthesis of odd-chain diacylglycerols from precursor molecules.

References

- 1. research.aston.ac.uk [research.aston.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Equivalent carbon number-based targeted odd-chain fatty acyl lipidomics reveals triacylglycerol profiling in clinical colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of milk odd and branched-chain fatty acids analysis by gas chromatography using an extremely polar stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Analysis of Cellular Diacylglycerol Content - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of 1,3-Ditridecanoyl Glycerol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Ditridecanoyl glycerol (B35011), a diacylglycerol (DAG) composed of a glycerol backbone and two tridecanoic acid molecules at the sn-1 and sn-3 positions, is a lipid of significant interest in the fields of metabolic research and drug development. As a member of the 1,3-diacylglycerol class containing medium-chain fatty acids, it is postulated to possess unique physiological properties, including the potential to mitigate obesity and related metabolic disorders. This technical guide provides a comprehensive overview of the core biological significance of 1,3-Ditridecanoyl glycerol, drawing upon the broader understanding of 1,3-diacylglycerols and medium-chain fatty acid-containing lipids. It details its metabolic fate, its role in cellular signaling, and its potential therapeutic applications. This document also provides detailed experimental protocols and presents quantitative data from relevant studies to facilitate further research and development in this area.

Introduction

Diacylglycerols (DAGs) are glycerides consisting of two fatty acid chains covalently bonded to a glycerol molecule through ester linkages.[1] They exist in two primary forms: 1,2-diacylglycerols and 1,3-diacylglycerols. While 1,2-diacylglycerols are well-established as second messengers in various signaling cascades, 1,3-diacylglycerols have garnered attention for their distinct metabolic properties, particularly in the context of lipid metabolism and energy expenditure.

This compound is a specific 1,3-DAG containing tridecanoic acid, a 13-carbon saturated fatty acid. Tridecanoic acid is classified as an odd-chain saturated fatty acid and is less common than its even-chained counterparts.[2] The presence of these medium-chain fatty acids is believed to confer specific metabolic advantages to this compound. This guide will explore these characteristics in detail.

Metabolic Fate and Anti-Obesity Effects

The primary biological significance of 1,3-diacylglycerols, including by inference this compound, lies in their unique metabolic pathway which differs from that of triacylglycerols (TAGs), the main component of dietary fats.

When consumed, 1,3-DAGs are hydrolyzed in the gut to monoacylglycerols and free fatty acids. Due to the position of the fatty acids, 1,3-DAG is more readily hydrolyzed than 1,2-DAG. The resulting 1- and 3-monoacylglycerols are less efficiently re-esterified back into TAGs in the intestinal cells compared to the 2-monoacylglycerols derived from TAG digestion. This leads to a greater proportion of the ingested fatty acids being absorbed directly into the portal vein and transported to the liver for oxidation, rather than being packaged into chylomicrons for transport in the lymphatic system and subsequent storage in adipose tissue.[3][4] This metabolic route is believed to contribute to the observed anti-obesity effects of 1,3-DAGs.

Studies on diets enriched with 1,3-DAG oil have shown a reduction in body weight and body fat accumulation.[5][6] The proposed mechanism for this is an increase in β-oxidation of fatty acids in the liver.[3][4]

Logical Relationship: Proposed Anti-Obesity Mechanism of 1,3-Diacylglycerol

Caption: Proposed metabolic pathway of 1,3-diacylglycerol leading to reduced fat storage.

Role in Cellular Signaling: Protein Kinase C Activation

While 1,2-diacylglycerols are the primary endogenous activators of Protein Kinase C (PKC), exogenous diacylglycerols, including 1,3-DAGs, can also influence PKC activity. PKC is a family of serine/threonine kinases that play crucial roles in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[7]

The activation of conventional and novel PKC isoforms is dependent on their recruitment to the cell membrane, a process facilitated by diacylglycerols. The binding of DAG to the C1 domain of PKC induces a conformational change that relieves autoinhibition and allows the kinase to phosphorylate its substrates. The specific fatty acid composition of the DAG molecule can influence the activation of different PKC isoforms. While the direct effect of this compound on specific PKC isoforms has not been extensively studied, its ability to partition into cellular membranes suggests it could modulate PKC-dependent signaling pathways.

Signaling Pathway: Diacylglycerol-Mediated PKC Activation

Caption: General pathway of PKC activation by diacylglycerol.

Quantitative Data Summary

The following tables summarize quantitative data from studies on diacylglycerols and medium-chain triglycerides, which provide context for the potential effects of this compound.

Table 1: Effects of Diacylglycerol (DAG) Oil on Body Weight and Fat Mass in Humans

| Study (Reference) | Duration | Intervention Group (Daily Dose) | Control Group (Daily Dose) | Change in Body Weight (DAG vs. Control) | Change in Fat Mass (DAG vs. Control) |

| Maki et al., 2002[6] | 24 weeks | DAG oil in reduced-energy diet | TAG oil in reduced-energy diet | -3.6% vs. -2.5% (P = 0.025) | -8.3% vs. -5.6% (P = 0.037) |

Table 2: Effects of Medium-Chain Triglycerides (MCT) on Weight Loss in Overweight/Obese Individuals

| Study (Reference) | Duration | Intervention Group (Daily Dose) | Control Group (Daily Dose) | Difference in Weight Loss (MCT vs. Control) |

| St-Onge et al., 2003[8] | 16 weeks | 18-24 g MCT oil | 18-24 g Olive oil | -1.67 kg (P = 0.013) |

| Han et al., 2007[9] | 90 days | 18 g MCT | 18 g Corn oil | Significant reduction in MCT group (P < 0.05) |

Table 3: Effects of 1,3-Diacylglycerol (DAG) Supplementation on Broiler Performance

| Study (Reference) | Duration | Dietary Group | Body Weight Gain | Feed Conversion Ratio |

| Kim et al., 2017[3] | 5 weeks | Low Energy + 0.15% 1,3-DAG | Linear increase (P < 0.05) | Linear decrease (P < 0.05) |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound

Principle: This protocol describes the enzymatic synthesis of 1,3-diacylglycerol through the esterification of glycerol with a medium-chain fatty acid (tridecanoic acid) using a lipase (B570770) catalyst.

Materials:

-

Glycerol

-

Tridecanoic acid

-

Immobilized lipase (e.g., from Candida antarctica)

-

Organic solvent (e.g., hexane (B92381) or toluene)

-

Molecular sieves

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve glycerol and tridecanoic acid (molar ratio of approximately 1:2.2) in the chosen organic solvent.

-

Dehydration: Add activated molecular sieves to the mixture to remove any water, which can inhibit the reaction.

-

Enzymatic Reaction: Add the immobilized lipase to the reaction mixture.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant stirring for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Enzyme Removal: After the reaction is complete, filter the mixture to remove the immobilized lipase.

-

Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting this compound from the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient.

-

Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Workflow: Synthesis and Purification of this compound

Caption: Workflow for the enzymatic synthesis and purification of this compound.

In Vitro Protein Kinase C (PKC) Activity Assay

Principle: This assay measures the ability of this compound to activate PKC by quantifying the phosphorylation of a specific substrate.

Materials:

-

Purified PKC isoform (e.g., PKCα, PKCδ)

-

This compound

-

PKC reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

-

[γ-³²P]ATP or a fluorescence-based detection system

-

Trichloroacetic acid (TCA) or phosphocellulose paper

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Lipid Vesicle Preparation: Prepare lipid vesicles by mixing this compound and phosphatidylserine in chloroform. Evaporate the solvent under a stream of nitrogen and resuspend the lipid film in the reaction buffer by sonication.

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the PKC reaction buffer, the prepared lipid vesicles, the PKC substrate, and the purified PKC enzyme.

-

Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold TCA or by spotting the reaction mixture onto phosphocellulose paper.

-

Quantification:

-

TCA Precipitation: Centrifuge the TCA-precipitated samples, wash the pellet, and measure the radioactivity incorporated into the substrate using a scintillation counter.

-

Phosphocellulose Paper: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP and measure the radioactivity on the paper.

-

Fluorescence-based: Follow the manufacturer's protocol for the specific fluorescence-based assay kit.

-

-

Data Analysis: Calculate the specific activity of PKC in the presence of varying concentrations of this compound.

Applications in Drug Development

The unique metabolic properties of 1,3-diacylglycerols, particularly those containing medium-chain fatty acids like this compound, present several opportunities for drug development:

-

Obesity and Metabolic Syndrome: this compound could be developed as a functional food ingredient or a medical food to aid in weight management and improve metabolic parameters in individuals with obesity and metabolic syndrome.

-

Lipid-Lowering Agent: Its potential to reduce postprandial hyperlipidemia suggests it could be explored as a therapeutic agent to manage high triglyceride levels.

-

Modulator of Cellular Signaling: Further research into the specific effects of this compound on PKC isoforms could reveal novel therapeutic targets for diseases where PKC signaling is dysregulated, such as cancer and inflammatory disorders.

Conclusion

While direct research on this compound is limited, the existing body of knowledge on 1,3-diacylglycerols and medium-chain fatty acids provides a strong foundation for its potential biological significance. Its unique metabolic fate suggests a promising role as an anti-obesity agent, and its ability to interact with cellular membranes indicates a potential to modulate important signaling pathways. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this intriguing lipid molecule. Further studies are warranted to elucidate the specific effects of this compound and to validate its efficacy and safety for various applications.

References

- 1. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tridecylic acid - Wikipedia [en.wikipedia.org]

- 3. Efficacy of 1,3-diacylglycerol as a fat emulsifier in low-density diet for broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diacylglycerol on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Consumption of diacylglycerol oil as part of a reduced-energy diet enhances loss of body weight and fat in comparison with consumption of a triacylglycerol control oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of protein kinase C alpha by lipid mixtures containing different proportions of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Weight-loss diet that includes consumption of medium-chain triacylglycerol oil leads to a greater rate of weight and fat mass loss than does olive oil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

An In-Depth Technical Guide to the Synthesis of 1,3-Ditridecanoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,3-ditridecanoyl glycerol (B35011), a diacylglycerol containing two tridecanoic acid molecules esterified to the sn-1 and sn-3 positions of a glycerol backbone. While specific literature detailing the synthesis of 1,3-ditridecanoyl glycerol is limited, this guide extrapolates from established methods for producing structurally similar 1,3-diacylglycerols (DAGs), particularly those with medium-chain fatty acids. The methodologies presented herein are grounded in both enzymatic and chemical approaches, offering a robust framework for its laboratory-scale synthesis and purification.

Introduction to this compound

1,3-diacylglycerols are molecules of significant interest in the food, cosmetics, and pharmaceutical industries.[1][2] Their unique metabolic properties, where they are hydrolyzed to monoacylglycerols and free fatty acids that are less readily re-esterified into triglycerides for fat storage, have positioned them as potential agents for obesity prevention.[1][2] this compound, with its two 13-carbon fatty acid chains, is a specific medium-chain diacylglycerol that can serve as a valuable standard in lipid research and as a precursor for the synthesis of structured triglycerides with specific physiological effects.

Synthesis Pathways

The synthesis of this compound can be broadly categorized into two main routes: enzymatic synthesis and chemical synthesis. Enzymatic methods are generally preferred for their high regioselectivity, milder reaction conditions, and reduced byproduct formation.

Enzymatic Synthesis

Enzymatic synthesis predominantly utilizes 1,3-specific lipases to catalyze the esterification of glycerol with tridecanoic acid or the glycerolysis of tritridecanoin (B53317). These methods offer high yields of the desired 1,3-isomer while minimizing the formation of 1,2-diacylglycerols and triglycerides.

This is a widely employed method for the synthesis of 1,3-diacylglycerols.[1][2] The reaction involves the direct esterification of glycerol with two equivalents of tridecanoic acid, catalyzed by a 1,3-specific lipase (B570770). The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards product formation.

An alternative enzymatic route is the glycerolysis of tritridecanoin (the triglyceride of tridecanoic acid). In this reaction, a 1,3-specific lipase catalyzes the reaction between tritridecanoin and glycerol to produce a mixture of this compound, monotridecanoin, and unreacted starting materials.

Chemical Synthesis

Chemical synthesis methods for 1,3-diacylglycerols are also available, though they often require more stringent reaction conditions and may lead to a less specific product mixture, necessitating more rigorous purification.

Similar to the enzymatic route, chemical glycerolysis involves the reaction of a triglyceride with glycerol. However, this process is typically catalyzed by an alkali metal or alkali earth metal salt at high temperatures.

Quantitative Data from Related Syntheses

Table 1: Reaction Parameters for Enzymatic Synthesis of Medium-Chain 1,3-Diacylglycerols

| Fatty Acid | Lipase | Molar Ratio (Fatty Acid:Glycerol) | Temperature (°C) | Reaction Time (h) | Yield of 1,3-DAG (%) | Reference |

| Caprylic Acid (C8:0) | Lipozyme RM IM | 2:1 | 25 | 8 | 84.6 | |

| Capric Acid (C10:0) | Lipozyme RM IM | 2:1 | 35 | 12 | 84.4 | |

| Lauric Acid (C12:0) | Lipozyme RM IM | 2:1 | 50 | 3 | 80.3 | [1] |

| Palmitic Acid (C16:0) | Lipozyme TL IM | 2:1 | 73 | 6 | ~30 (in crude product) |

Table 2: Purity of 1,3-Diacylglycerols After Purification

| 1,3-Diacylglycerol | Purification Method | Purity (%) | Reference |

| 1,3-Dicaprylin | Column Chromatography | 98.5 | [1] |

| 1,3-Dicaprin | Column Chromatography | 99.2 | [1] |

| 1,3-Dilaurin | Recrystallization | 99.1 | [1] |

| 1,3-Dipalmitin | Molecular Distillation & Solvent Fractionation | >83 |

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of medium-chain 1,3-diacylglycerols and can be applied to the synthesis of this compound.

Protocol 1: Enzymatic Direct Esterification

Materials:

-

Glycerol (anhydrous)

-

Tridecanoic acid

-

Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)

-

Anhydrous hexane (B92381)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, diethyl ether)

Procedure:

-

Reactant Preparation: In a round-bottom flask, combine glycerol and tridecanoic acid in a 1:2 molar ratio.

-

Enzyme Addition: Add the immobilized lipase, typically 5-10% by weight of the total reactants.

-

Reaction Conditions: Heat the mixture to a temperature between 50-60°C with constant stirring. Apply a vacuum (e.g., 4 mm Hg) to remove the water produced during the reaction.[2]

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the composition by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Enzyme Removal: Once the reaction has reached the desired conversion, cool the mixture and remove the immobilized enzyme by filtration.

-

Purification:

-

Column Chromatography: Dissolve the crude product in a minimal amount of hexane and load it onto a silica gel column. Elute with a gradient of hexane and diethyl ether to separate the this compound from unreacted starting materials, monoacylglycerols, and triglycerides.

-

Recrystallization: Alternatively, for solid 1,3-diacylglycerols, recrystallization from a suitable solvent like acetone (B3395972) or ethanol (B145695) at low temperatures can be an effective purification method.

-

References

A Technical Guide to the Chemical Synthesis of Diacylglycerol Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical lipid second messengers involved in a myriad of cellular signaling pathways, most notably as activators of protein kinase C (PKC) and as substrates for diacylglycerol kinases (DGKs). Their transient and localized production within cellular membranes dictates the activation and regulation of numerous downstream effectors, influencing processes ranging from cell proliferation and differentiation to apoptosis and insulin (B600854) signaling. Consequently, the availability of high-purity, well-characterized DAG standards is paramount for researchers investigating these pathways, as well as for professionals in drug development targeting enzymes that metabolize or are regulated by DAGs.

This in-depth technical guide provides a comprehensive overview of the core methodologies for the chemical and enzymatic synthesis of diacylglycerol standards. It details experimental protocols, presents quantitative data for comparative analysis, and visualizes key synthetic workflows and signaling pathways to facilitate a deeper understanding of these pivotal lipid molecules.

Chemical Synthesis of Diacylglycerol Standards

The chemical synthesis of DAGs, particularly the stereospecific synthesis of 1,2-diacyl-sn-glycerols, requires a strategic approach involving the use of chiral precursors and protecting groups to ensure regioselectivity and stereochemical integrity.

Synthesis of 1,2-Diacyl-sn-glycerol from D-Mannitol

A common and effective strategy for the stereospecific synthesis of 1,2-diacyl-sn-glycerols utilizes D-mannitol as a readily available and inexpensive chiral starting material.[1] This multi-step synthesis involves the protection of hydroxyl groups, oxidative cleavage, and subsequent acylation.

-

Preparation of 1,2:5,6-Di-O-isopropylidene-D-mannitol: D-mannitol is treated with acetone (B3395972) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to protect the 1,2 and 5,6 hydroxyl groups as isopropylidene ketals.

-

Oxidative Cleavage: The central 3,4-diol of 1,2:5,6-di-O-isopropylidene-D-mannitol is cleaved using an oxidizing agent like sodium periodate (B1199274) (NaIO₄) to yield two molecules of 2,3-O-isopropylidene-sn-glyceraldehyde.

-

Reduction to 1,2-O-Isopropylidene-sn-glycerol: The glyceraldehyde is reduced to the corresponding alcohol, 1,2-O-isopropylidene-sn-glycerol, using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).[2]

-

Acylation with Palmitoyl (B13399708) Chloride: The free hydroxyl group of 1,2-O-isopropylidene-sn-glycerol is acylated with two equivalents of palmitoyl chloride in the presence of a base like pyridine (B92270) to yield 1,2-dipalmitoyl-3-O-isopropylidene-sn-glycerol.

-

Deprotection: The isopropylidene protecting group is removed under acidic conditions (e.g., using a solution of HCl in methanol) to afford the final product, 1,2-dipalmitoyl-sn-glycerol.

Protecting Group Chemistry

The judicious use of protecting groups is fundamental to the successful synthesis of specific DAG isomers. The ideal protecting group should be easy to introduce, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not cause acyl migration.[3][4]

| Protecting Group | Introduction Reagent | Removal Conditions | Notes |

| Isopropylidene | Acetone, acid catalyst | Mild acid (e.g., HCl in methanol) | Commonly used for protecting 1,2- or 2,3-diols.[5][6] |

| Benzyl (Bn) | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) | Offers orthogonal deprotection strategy. |

| Trityl (Tr) | Trityl chloride, pyridine | Mild acid (e.g., formic acid) | Bulky group, often used for selective protection of primary alcohols. |

| Silyl (B83357) Ethers (e.g., TBDMS) | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF) | Stability can be tuned by the choice of silyl group. |

Enzymatic Synthesis of Diacylglycerol Standards

Enzymatic methods for DAG synthesis offer several advantages over chemical routes, including milder reaction conditions, high regioselectivity, and reduced risk of side reactions and acyl migration. Lipases are the most commonly employed enzymes for this purpose.[7]

Lipase-Catalyzed Esterification and Glycerolysis

Lipases can catalyze the esterification of glycerol (B35011) with fatty acids or the glycerolysis of triacylglycerols to produce DAGs. The choice of lipase (B570770) is crucial as it determines the regioselectivity of the reaction. 1,3-specific lipases, such as those from Rhizomucor miehei (Lipozyme RM IM) and Candida antarctica lipase B (Novozym 435), are widely used to produce 1,3-DAGs or to selectively hydrolyze the sn-1 and sn-3 positions of triglycerides.[8][9]

-

Reaction Setup: A mixture of glycerol and oleic acid (molar ratio typically 1:2) is prepared in a solvent-free system or in an organic solvent like t-butanol.

-

Enzyme Addition: An immobilized 1,3-specific lipase (e.g., Lipozyme RM IM or Novozym 435) is added to the reaction mixture. Immobilization facilitates enzyme recovery and reuse.[8]

-

Reaction Conditions: The reaction is carried out at a controlled temperature (typically 40-60°C) with continuous stirring. A vacuum may be applied to remove water produced during the esterification, thereby driving the reaction towards product formation.[7]

-

Monitoring the Reaction: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the content of DAG, monoacylglycerol (MAG), and triacylglycerol (TAG).

-

Enzyme Removal and Product Purification: Once the desired conversion is achieved, the immobilized enzyme is removed by filtration. The product mixture is then subjected to purification.

Comparison of Lipases for DAG Synthesis

| Lipase | Source | Regioselectivity | Typical Yield of DAG | Notes |

| Novozym 435 | Candida antarctica lipase B | sn-1,3 specific | 50-80% | High thermal stability and broad substrate specificity.[8] |

| Lipozyme RM IM | Rhizomucor miehei | sn-1,3 specific | 40-70% | Widely used for the production of 1,3-DAGs.[8] |

| Lipase PS-D | Pseudomonas cepacia | Non-specific | ~60% (in glycerolysis) | Can produce a mixture of 1,2- and 1,3-DAGs.[9] |

Purification of Diacylglycerol Standards

The purity of DAG standards is critical for their use in research and development. Common impurities in synthetic DAG preparations include unreacted starting materials, mono- and triacylglycerols, and regioisomers (e.g., 1,3-DAG in a 1,2-DAG preparation).

Column Chromatography

Silica gel column chromatography is a widely used method for the purification of DAGs.[10] The separation is based on the polarity of the lipid classes. A non-polar mobile phase is typically used to elute the less polar triacylglycerols first, followed by a gradual increase in polarity to elute the diacylglycerols and then the more polar monoacylglycerols and free fatty acids.

Typical Mobile Phase Systems for Silica Gel Chromatography of DAGs:

-

Hexane/Ethyl Acetate gradient

-

Chloroform/Methanol gradient[11]

-

Toluene/Ethyl Acetate gradient

Molecular Distillation

Molecular distillation, also known as short-path distillation, is a powerful technique for purifying thermally sensitive compounds like DAGs.[12] This method operates under high vacuum and a short distance between the evaporator and the condenser, which allows for distillation at lower temperatures, thus minimizing thermal degradation and acyl migration.[13]

Typical Operating Conditions for Molecular Distillation of DAGs:

-

Evaporator Temperature: 180-250°C (depending on the fatty acid composition)[14][15]

-

Pressure: <0.1 Pa[14]

-

Feed Rate: Controlled to ensure a thin film on the evaporator surface.

Signaling Pathways Involving Diacylglycerols

DAGs are central players in intracellular signaling, primarily through their interaction with and activation of specific protein kinases.

Diacylglycerol and Protein Kinase C (PKC) Signaling

The activation of conventional and novel PKC isoforms is a canonical downstream event of DAG production.[16] Upon receptor-mediated activation of phospholipase C (PLC), phosphatidylinositol 4,5-bisphosphate (PIP₂) is hydrolyzed to inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG. IP₃ triggers the release of intracellular calcium, which, together with DAG, recruits and activates PKC at the cell membrane.[17] Activated PKC then phosphorylates a wide range of substrate proteins, leading to diverse cellular responses.[16]

Caption: Diacylglycerol-mediated activation of Protein Kinase C (PKC).

Diacylglycerol and Diacylglycerol Kinase (DGK) Signaling

Diacylglycerol kinases (DGKs) play a crucial role in terminating DAG signaling by phosphorylating DAG to phosphatidic acid (PA), another important lipid second messenger.[18][19] There are multiple isoforms of DGK, each with distinct regulatory mechanisms and subcellular localizations, allowing for precise spatial and temporal control of DAG and PA levels.[20] The balance between DAG and PA, regulated by DGKs and PA phosphatases, is critical for maintaining cellular homeostasis.

Caption: The role of Diacylglycerol Kinase (DGK) in modulating DAG and PA signaling.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the chemical and enzymatic synthesis of diacylglycerol standards.

References

- 1. Synthesis of C-18 mixed acid diacyl-sn-glycerol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. goldbio.com [goldbio.com]

- 7. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immobilized Lipase in the Synthesis of High Purity Medium Chain Diacylglycerols Using a Bubble Column Reactor: Characterization and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]

- 10. Separation of lipids by Silica Gel G column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]

- 12. Molecular distillation - Wikipedia [en.wikipedia.org]

- 13. psecommunity.org [psecommunity.org]

- 14. researchgate.net [researchgate.net]

- 15. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Signaling roles of diacylglycerol kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DGKs in lipid signaling and disease intervention: structural basis, pathological mechanisms, and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases | MDPI [mdpi.com]

The Solubility Profile of 1,3-Ditridecanoyl Glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,3-Ditridecanoyl glycerol (B35011), a diacylglycerol of interest in various scientific and pharmaceutical applications. A comprehensive understanding of its solubility in organic solvents is critical for formulation development, analytical method design, and its use in drug delivery systems. This document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and logical workflows for these procedures.

Core Concept: Diglyceride Solubility

Diglycerides, such as 1,3-Ditridecanoyl glycerol, are lipids composed of a glycerol backbone with two fatty acid chains. Their solubility is primarily governed by the principle of "like dissolves like." The long, nonpolar hydrocarbon tails of the tridecanoic acid chains render the molecule predominantly nonpolar. Consequently, this compound is expected to be more soluble in nonpolar organic solvents and less soluble in polar solvents.[1] The presence of a free hydroxyl group on the glycerol backbone, however, introduces a degree of polarity that can influence its solubility in moderately polar solvents.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound and structurally similar 1,3-diglycerides. This comparative data is essential for selecting appropriate solvent systems for experimental and formulation purposes.

Table 1: Solubility of this compound

| Solvent | Solubility |

| Dimethylformamide (DMF) | 20 mg/ml[2] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/ml[2] |

| Ethanol | 0.25 mg/ml[2] |

| Phosphate-buffered saline (PBS), pH 7.2 | 0.7 mg/ml[2] |

Table 2: Comparative Solubility of Other 1,3-Diglycerides

| Compound | Solvent | Solubility |

| 1,3-Dioctanoyl glycerol | Ethanol | ~10 mg/ml[3] |

| Chloroform | ~10 mg/ml[3] | |

| Dimethyl sulfoxide (DMSO) | ~1 mg/ml[3] | |

| Dimethylformamide (DMF) | ~30 mg/ml[3] | |

| 1,3-Dimyristoyl glycerol | Dimethylformamide (DMF) | 20 mg/ml[4] |

| Dimethyl sulfoxide (DMSO) | 5 mg/ml[4] | |

| Ethanol | 30 mg/ml[4] | |

| Phosphate-buffered saline (PBS), pH 7.2 | 0.25 mg/ml[4] | |

| 1,3-Distearoyl glycerol | Dimethylformamide (DMF) | 20 mg/ml[5] |

| Dimethyl sulfoxide (DMSO) | 30 mg/ml[5] | |

| Ethanol | 0.25 mg/ml[5] | |

| Phosphate-buffered saline (PBS), pH 7.2 | 0.7 mg/ml[5] |

Experimental Protocols

Several established methods are employed to determine the solubility of lipids like this compound in organic solvents. The choice of method often depends on the nature of the solvent (e.g., liquid at room temperature vs. a solid or semi-solid lipid excipient).

Equilibrium Solubility Method (Shake-Flask)

This is a conventional and widely used method for determining the saturation solubility of a compound in a liquid solvent.[6]

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial with a PTFE-lined cap) to create a supersaturated solution.[6]

-

Equilibration: The container is agitated (e.g., using a shaker or vortex mixer) at a constant temperature for a sufficient period to ensure equilibrium is reached. This allows for the maximum amount of the compound to dissolve.

-

Separation: The undissolved excess solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6][7] A standard curve is used for accurate quantification.[6]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to determine the solubility of a drug in solid or semi-solid lipid excipients by observing changes in the melting enthalpy.[7]

Methodology:

-

Sample Preparation: A series of mixtures of this compound and the solid/semi-solid solvent are prepared at different known concentrations.[8] For DSC analysis, the molten mixture is weighed into aluminum pans and sealed.[8]

-

Thermal Analysis: The samples are heated in a DSC instrument at a controlled rate.[8] The instrument measures the heat flow required to raise the temperature of the sample compared to a reference.

-

Data Interpretation: The melting enthalpy of the solvent will decrease as the concentration of the dissolved this compound increases.[7] Saturation solubility is reached when a further increase in concentration does not cause a further depression in the melting enthalpy.[7]

Hot Stage Microscopy (HSM)

HSM is a visual method that utilizes the birefringent properties of crystalline materials to determine solubility, particularly in molten lipid excipients.[7]

Methodology:

-

Sample Preparation: Mixtures of this compound and the solvent are prepared at various concentrations. A small amount of each molten mixture is placed on a microscope slide and covered with a coverslip.[8]

-

Heating and Observation: The slide is placed on a hot stage microscope and heated at a controlled rate.[8] The sample is observed under cross-polarized light.[7]

-

Solubility Determination: Crystalline substances, like undissolved this compound, will appear birefringent (bright against a dark background). If the compound is fully solubilized in the molten solvent, no birefringence will be observed above the solvent's melting point.[7] The concentration at which birefringence is last observed upon heating indicates the saturation solubility range.[7]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. journals.ubmg.ac.id [journals.ubmg.ac.id]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 1,3-Distearoyl Glycerol | CAS 504-40-5 | Cayman Chemical | Biomol.com [biomol.com]

- 6. researchgate.net [researchgate.net]

- 7. Measuring saturation solubility in lipid excipients ⋅ Gattefossé [gattefosse.com]

- 8. youtube.com [youtube.com]

A Technical Guide to the Stability and Storage of Diacylglycerol Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for diacylglycerol (DAG) compounds. Understanding the chemical and physical stability of DAGs is critical for their accurate handling, analysis, and application in research, as well as for the development of DAG-based therapeutics. This document outlines the primary degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Introduction to Diacylglycerol Stability

Diacylglycerols are essential lipid molecules involved in a myriad of cellular processes, most notably as second messengers in signal transduction pathways.[1] Their utility as research tools and potential as therapeutic agents is contingent on their stability. The primary factors affecting the stability of diacylglycerol compounds are:

-

Hydrolysis: The ester linkages are susceptible to cleavage, yielding fatty acids and monoacylglycerol. This process is influenced by pH and the presence of lipases.[2][3]

-

Oxidation: Unsaturated fatty acyl chains within the DAG molecule are prone to oxidation, leading to the formation of various degradation products, including aldehydes.[4][5]

-

Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation, and in some contexts, lead to polymerization.[6]

-

Acyl Migration: A significant intrinsic instability of 1,2-diacylglycerols is the migration of an acyl chain to form the more thermodynamically stable 1,3-diacylglycerol isomer. This isomerization can impact the biological activity of the compound.[7][8][9][10]

-

Photodegradation: Exposure to light, particularly UV light, can promote the degradation of DAGs, especially those with photosensitive moieties.[11]

Quantitative Stability Data

The following tables summarize quantitative data on the stability of diacylglycerol compounds under various conditions, compiled from multiple studies.

Table 1: Oxidative Stability of Diacylglycerol (DAG) Oil vs. Triacylglycerol (TAG) Oil

| Parameter | DAG Oil | TAG Oil (Soybean) | Conditions | Reference |

| Oxidation Rate Constant (POV, K₁) (mmol/mol FA h⁻¹) ** | 3.22 | 2.56 | Stored at 60°C in the dark for 144 hours. | [4] |

| Oxidation Rate Constant (Aldehydes, K₂) (h⁻¹) ** | 0.023 | 0.021 | Stored at 60°C in the dark for 144 hours. | [4] |

Note: POV refers to Peroxide Value, a measure of initial oxidation products. The higher rate constants for DAG oil indicate it was more rapidly oxidized than soybean oil under these conditions.[4]

Table 2: Influence of Storage Temperature on Diacylglycerol Stability in Human Serum

| Storage Temperature | Percentage of Affected Diacylglycerol Metabolites | Duration | Reference |

| 4°C | 0-4% | 1 week | |

| -20°C | 19% | 1 week | |

| -80°C | 0-4% | 1 week |

Table 3: Acyl Migration Kinetics of 1,2-Diacylglycerols

| Compound | Temperature (°C) | Half-life (T₁/₂) for Isomerization | Solvent/System | Reference |

| sn-1,3 Lauryl DAG | Increased Temperature | Reduced | System Dispersion | [9] |

| sn-1,3 Palmityl DAG | Increased Temperature | Reduced | System Dispersion | [9] |

| 2-Monoolein (2-MO) | 37 | > 1 hour (less than 20% isomerization) | Water | [12] |

| 2-Monopalmitin (2-MP) | 37 | > 1 hour (less than 20% isomerization) | Water | [12] |

Recommended Storage Conditions

To ensure the integrity of diacylglycerol compounds, the following storage conditions are recommended:

-

Temperature: For long-term storage, diacylglycerols should be stored at -20°C or below. Some sources suggest -80°C for optimal stability.

-

Solvent: Unsaturated diacylglycerols are particularly susceptible to oxidation and should be stored dissolved in a suitable organic solvent such as chloroform. The solution should be stored in a glass container with a Teflon-lined cap. Avoid plastic containers as they can leach impurities.

-

Atmosphere: To prevent oxidation, it is advisable to store diacylglycerol solutions under an inert atmosphere, such as argon or nitrogen.

-

Light: Protect from light, especially if the compound contains photosensitive groups. Amber glass vials are recommended.

-

Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation of water onto the compound, which can promote hydrolysis. For cell-based assays, a stock solution in an organic solvent like ethanol (B145695) or DMSO can be prepared and then diluted into the aqueous medium.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability assessment of diacylglycerol compounds.

Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[13][14]

Objective: To generate potential degradation products of a diacylglycerol compound under various stress conditions.

Materials:

-

Diacylglycerol compound of interest

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Organic solvent for dissolving the DAG (e.g., ethanol, acetonitrile)

-

pH meter

-

Temperature-controlled oven or water bath

-

Photostability chamber

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of the diacylglycerol in a suitable organic solvent at a known concentration.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Incubate at room temperature for a defined period, protected from light.

-

At each time point, withdraw a sample and dilute for analysis.

-

-

Thermal Degradation:

-

Transfer a known amount of the solid diacylglycerol or a solution to a vial.

-

Place the vial in an oven at a high temperature (e.g., 80°C) for a defined period.

-

At each time point, cool the sample, dissolve/dilute it in a suitable solvent, and analyze.

-

-

Photodegradation:

-

Expose a solution of the diacylglycerol to a controlled light source (e.g., Xenon lamp) in a photostability chamber for a defined duration.

-

A control sample should be kept in the dark under the same temperature conditions.

-

At each time point, withdraw a sample and analyze.

-

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS method (see Protocol 4.2). Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Stability-Indicating HPLC-MS Method

Objective: To develop a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method capable of separating the intact diacylglycerol from its degradation products and isomers.[15][16][17][18][19]

Instrumentation:

-

HPLC system with a UV or Charged Aerosol Detector (CAD)

-

Mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

-

Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm)

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Isopropanol (IPA), HPLC grade

-

Water, HPLC grade

-

Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

Protocol:

-

Sample Preparation: Dilute the samples from the forced degradation study or the stability study to an appropriate concentration with the mobile phase.

-

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid

-

Gradient Elution:

-

0-2 min: 10% B

-

2-20 min: Linear gradient to 95% B

-

20-25 min: Hold at 95% B

-

25-26 min: Return to 10% B

-

26-30 min: Re-equilibration at 10% B

-

-

Flow Rate: 0.2 mL/min

-

Column Temperature: 55°C

-

Injection Volume: 2 µL

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full scan for identification of parent ions and product ion scan (MS/MS) for structural elucidation of degradation products.

-

Collision Energy: Optimize for fragmentation of the specific diacylglycerol.

-

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent diacylglycerol from all significant degradation products and potential isomers.

Visualizations

Diacylglycerol Signaling Pathway

Diacylglycerol is a critical second messenger that activates Protein Kinase C (PKC), initiating a cascade of downstream cellular responses.[1]

Caption: A simplified diagram of the diacylglycerol (DAG) signaling pathway.

Experimental Workflow for Diacylglycerol Stability Testing

A logical workflow is crucial for the systematic evaluation of diacylglycerol stability.

Caption: A typical experimental workflow for assessing the stability of diacylglycerol compounds.

Diacylglycerol Degradation Pathways

This diagram illustrates the primary chemical degradation pathways for diacylglycerols.

Caption: Major degradation pathways of 1,2-diacylglycerol.

References

- 1. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. The hydrolysis of triacylglycerol and diacylglycerol by a rat brain microsomal lipase with an acidic pH optimum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrolysis of diacylglycerols by lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relative oxidative stability of diacylglycerol and triacylglycerol oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of diacylglycerol oil on fat oxidation and energy expenditure in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]